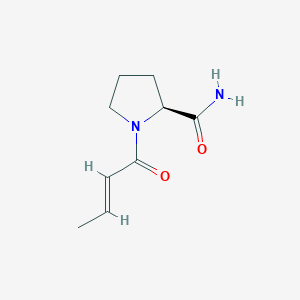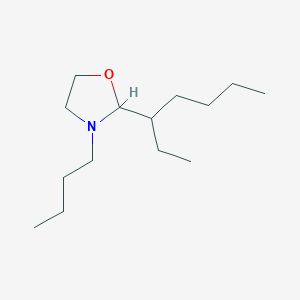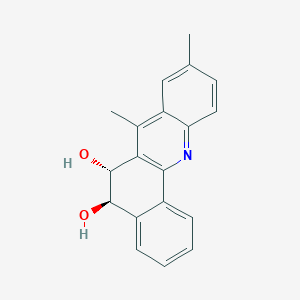
trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, also known as DDB, is a synthetic compound that has been widely studied for its potential therapeutic applications. DDB belongs to the family of acridine derivatives, which are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties.
作用机制
The mechanism of action of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
生化和生理效应
Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been shown to have a wide range of biochemical and physiological effects. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine can induce DNA damage and inhibit DNA synthesis in cancer cells. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair.
实验室实验的优点和局限性
One of the advantages of using trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to exhibit potent antiviral and antimicrobial activity, making it a promising candidate for the treatment of viral and bacterial infections. However, one of the limitations of using trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine. One area of research is in the development of more efficient synthesis methods for trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, which could improve its availability for research and potential therapeutic applications. Another area of research is in the development of more effective delivery methods for trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, which could improve its solubility and bioavailability in vivo. Additionally, further studies are needed to fully understand the mechanism of action of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine and its potential therapeutic applications in various fields of medicine.
合成方法
The synthesis of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine involves the reaction of 7,9-dimethyl-4,5,8-trihydroxy-6H-benzo[c]chromene-6,10-dione with 1,2-diaminobenzene in the presence of a catalyst. The reaction yields trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine as a yellow solid with a melting point of 250-252°C and a molecular weight of 347.38 g/mol.
科学研究应用
Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its antitumor activity, trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been studied for its potential antiviral and antimicrobial properties. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine exhibits potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to exhibit antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
CAS 编号 |
160543-16-8 |
|---|---|
产品名称 |
trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine |
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
(5R,6R)-7,9-dimethyl-5,6-dihydrobenzo[c]acridine-5,6-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-7-8-15-14(9-10)11(2)16-17(20-15)12-5-3-4-6-13(12)18(21)19(16)22/h3-9,18-19,21-22H,1-2H3/t18-,19-/m1/s1 |
InChI 键 |
DEHCWDNRUHPPAK-RTBURBONSA-N |
手性 SMILES |
CC1=CC2=C(C3=C(C4=CC=CC=C4[C@H]([C@@H]3O)O)N=C2C=C1)C |
SMILES |
CC1=CC2=C(C3=C(C4=CC=CC=C4C(C3O)O)N=C2C=C1)C |
规范 SMILES |
CC1=CC2=C(C3=C(C4=CC=CC=C4C(C3O)O)N=C2C=C1)C |
其他 CAS 编号 |
160543-16-8 |
同义词 |
TRANS-5,6-DIHYDRO-5,6-DIHYDROXY-7,9-DIMETHYLBENZ[C]ACRIDINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



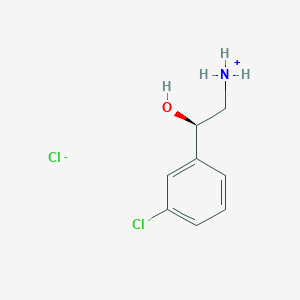
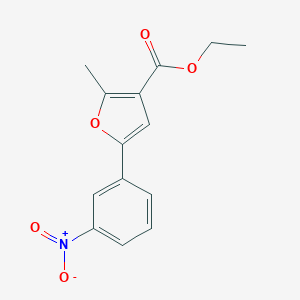
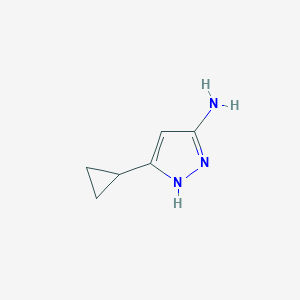
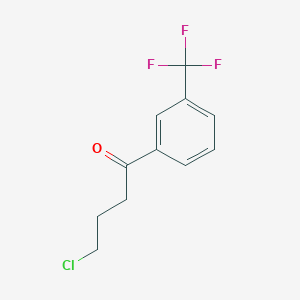
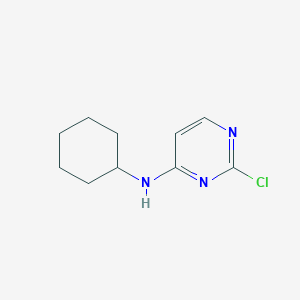
![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
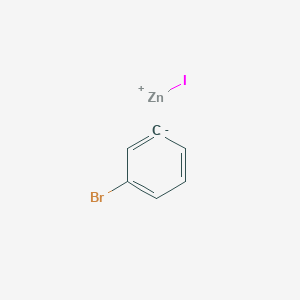
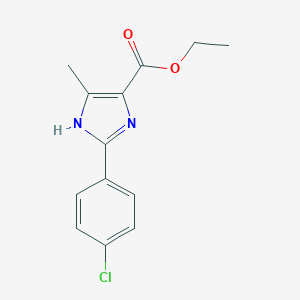
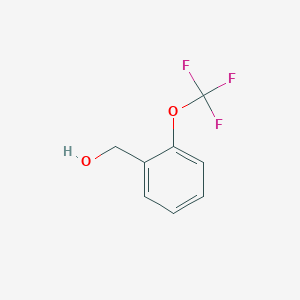
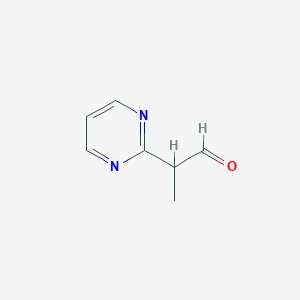
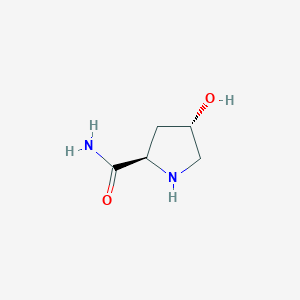
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
